Product packaging for (R)-2-Benzylpiperazine(Cat. No.:CAS No. 131288-11-4)

(R)-2-Benzylpiperazine

Cat. No.: B144857
CAS No.: 131288-11-4
M. Wt: 176.26 g/mol
InChI Key: RITMXTLCKYLIKW-LLVKDONJSA-N
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Description

(R)-2-Benzylpiperazine is a chiral piperazine derivative of interest in chemical and pharmacological research. It has a molecular formula of C11H16N2 and a molecular weight of 176.26 g/mol . This compound is provided with a high purity level of 98% . As a stereospecific isomer, it offers researchers a precise tool for investigating structure-activity relationships, particularly in the development of novel compounds. The broader class of benzylpiperazines is known to exhibit a complex mechanism of action. Studies on the parent compound, Benzylpiperazine (BZP), show it functions as a stimulant with a mixed mechanism of action, impacting both the dopaminergic and serotonergic systems . It acts as a releasing agent at the dopamine and norepinephrine transporters, leading to increased extracellular concentrations of these neurotransmitters, which is similar to, though less potent than, the action of amphetamine . BZP is also known to act as an antagonist at the alpha2-adrenoreceptor, which can further increase noradrenaline release . Due to these properties, BZP and its analogues are primarily used in research settings to study neuropharmacology, receptor interactions, and the effects of stimulant compounds . It is critical to note that Benzylpiperazine derivatives have been associated with significant adverse effects, including acute psychosis, renal toxicity, and seizures, and their sale is banned or controlled in numerous countries . This product is supplied for laboratory research purposes only. This compound is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound in accordance with all applicable local, state, national, and international laws and regulations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H16N2 B144857 (R)-2-Benzylpiperazine CAS No. 131288-11-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-benzylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2/c1-2-4-10(5-3-1)8-11-9-12-6-7-13-11/h1-5,11-13H,6-9H2/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RITMXTLCKYLIKW-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(CN1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN[C@@H](CN1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20595362
Record name (2R)-2-Benzylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20595362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131288-11-4
Record name (2R)-2-Benzylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20595362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Asymmetric Synthesis and Stereochemical Control of R 2 Benzylpiperazine

Enantioselective Synthetic Methodologies for 2-Benzylpiperazines

The

Application of Chiral Auxiliaries in Stereocontrolled Synthesis

A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a synthetic pathway to direct the stereochemical outcome of a reaction. wikipedia.org This strategy is a cornerstone of asymmetric synthesis, allowing for the selective production of a desired stereoisomer. wikipedia.orgnumberanalytics.com The auxiliary, which is typically recoverable for reuse, biases the formation of one diastereomer over another in subsequent transformations. wikipedia.org A variety of chiral auxiliaries, many derived from readily available natural sources like amino acids and terpenes, have been successfully employed in the synthesis of complex, biologically active molecules. nih.govresearchgate.net

In the context of piperazine (B1678402) synthesis, chiral auxiliaries are instrumental in establishing the desired stereochemistry at the C2 position. One common strategy involves the use of chiral auxiliaries derived from amino alcohols. For instance, the asymmetric synthesis of (R)-(+)-2-methylpiperazine has been accomplished using (R)-(–)-phenylglycinol as a chiral auxiliary. nih.gov This process proceeds through a protected 2-oxopiperazine intermediate, where the stereocenter of the auxiliary directs the subsequent chemical transformations. nih.gov

Another powerful class of chiral auxiliaries used in the synthesis of complex piperazines are sulfinamides, such as the Ellman auxiliary ((R)-(+)-2-methyl-2-propanesulfinamide). This has been applied in the synthesis of homochiral cis-2-phenyl-3-(trifluoromethyl)piperazines. The methodology involves the diastereoselective addition of a nucleophile to a homochiral α-amino sulfinylimine derived from (R)-phenylglycinol and bearing the Ellman's auxiliary. nih.gov Similarly, enantiopure 1-benzyl-2,3-disubstituted piperazines have been synthesized from N-sulfinyl-N-benzyldiamino alcohols, where the sulfinyl group acts as the chiral directing group. acs.org

The direct functionalization of a pre-existing piperazine ring can also be achieved with stereocontrol using a chiral ligand, which functions in a manner analogous to an auxiliary. A notable method involves the asymmetric lithiation of an N-Boc piperazine functionalized with a chiral α-methylbenzyl group. nih.gov This transformation, utilizing s-BuLi and the chiral ligand (-)-sparteine (B7772259) or a surrogate, allows for the direct substitution at the α-position to yield enantiopure α-substituted piperazines. nih.gov Mechanistic studies revealed that the electrophile and the substituent on the distal nitrogen significantly influence the reaction's yield and enantioselectivity. nih.gov

Table 1: Examples of Chiral Auxiliaries in Asymmetric Piperazine Synthesis

Chiral Auxiliary/Ligand Substrate Type Target Piperazine Structure Key Findings Reference(s)
(R)-(–)-Phenylglycinol N-Boc glycine (B1666218) derivative (R)-(+)-2-Methylpiperazine Synthesis proceeds via a diastereoselective methylation of a 2-oxopiperazine intermediate. nih.gov
Ellman's Auxiliary α-Amino sulfinylimine cis-2-Phenyl-3-(trifluoromethyl)piperazine Diastereoselective nucleophilic addition of TMSCF₃ to the sulfinylimine. nih.gov
N-Sulfinyl Group N-Sulfinyl-N-benzyldiamino alcohol Enantiopure 1-benzyl-2,3-disubstituted piperazines The sulfinamido group is preserved during an N-acylation/cyclization protocol. acs.org
(-)-Sparteine N-Boc, N'-α-methylbenzyl piperazine Enantiopure α-substituted piperazines Asymmetric lithiation-substitution provides direct functionalization of the piperazine ring. nih.gov

Development of Orthogonally Protected and Regioselectively Functionalized Chiral Piperazine Building Blocks

The synthesis of complex drug molecules often requires the selective functionalization of multiple reactive sites. In piperazine chemistry, this necessitates the development of chiral building blocks where the two nitrogen atoms are "orthogonally protected." This means each nitrogen is protected by a group that can be removed under different conditions, allowing for regioselective modification of one nitrogen without affecting the other. rsc.orgrsc.org Such building blocks are invaluable for constructing libraries of diverse piperazine-containing compounds for structure-activity relationship (SAR) studies. researchgate.net

A practical and scalable route to obtain enantiomerically pure, orthogonally protected 2-substituted piperazines has been developed starting from α-amino acids. rsc.orgrsc.org This multi-step synthesis produces chiral piperazines that can be readily functionalized on either nitrogen under various conditions. rsc.org The key step involves an aza-Michael addition between an orthogonally bis-protected chiral 1,2-diamine and an in-situ generated vinyl diphenyl sulfonium (B1226848) salt. researchgate.net This method has been successfully scaled to produce gram quantities of the desired chiral piperazine products. rsc.org

Another efficient protocol for constructing regioselectively N-protected chiral piperazines utilizes nosylamide-activated aziridines as the starting material. nih.gov The process involves the aminolysis of the aziridine (B145994) with an ω-amino alcohol, followed by a Fukuyama-Mitsunobu cyclization. This four-step sequence is notable for its mild conditions, short reaction times, and the fact that it requires only a single chromatographic purification step at the end, yielding optically pure N-Boc- or N-Ns-protected piperazines. nih.gov

The strategic use of diketopiperazine intermediates also provides access to orthogonally protected systems. nih.gov For example, enantiopure vicinal diaminoalcohols can be converted into 2,3-diketopiperazinones. nih.gov Subsequent reduction with borane (B79455) furnishes enantiopure, orthogonally protected 2,3-disubstituted piperazines. nih.gov This approach allows for the creation of highly substituted and stereochemically defined piperazine scaffolds.

Table 2: Strategies for Orthogonally Protected Chiral Piperazine Synthesis

Starting Material Key Transformation(s) Orthogonal Protecting Groups Resulting Building Block Reference(s)
α-Amino acids Aza-Michael addition of a protected 1,2-diamine Boc, Cbz, Trifluoroacetamide Enantiomerically pure, orthogonally protected mono-2-substituted piperazines rsc.orgrsc.orgresearchgate.net
Nosylamide-activated aziridines Aminolysis and Fukuyama-Mitsunobu cyclization Ns, Boc Optically pure N-Boc- or N-Ns-protected monosubstituted piperazines nih.gov
Vicinal diaminoalcohols Formation of diketopiperazine followed by reduction Varied based on starting materials Enantiopure, orthogonally protected 2,3-disubstituted piperazines nih.gov
N,N'-dibenzylethylenediamine Double alkylation followed by regioselective deprotection Benzyl (B1604629), Boc/Cbz 2-Functionalized piperazines suitable for further selective functionalization unife.it

Pharmacological Characterization and Mechanistic Elucidation of R 2 Benzylpiperazine and Its Derivatives

Monoamine Neurotransmitter System Interactions

(R)-2-Benzylpiperazine and its analogs exert significant influence over the principle monoamine neurotransmitters: dopamine (B1211576), serotonin (B10506), and noradrenaline. researchgate.net This influence is a result of their ability to modulate the release and reuptake of these crucial signaling molecules, as well as through direct interactions with their respective receptors.

Benzylpiperazine (BZP) has been shown to stimulate the release and inhibit the reuptake of dopamine, serotonin, and noradrenaline. europa.eu This mixed mechanism of action is similar to that of MDMA, though with differing potencies for each transporter. wikipedia.org Specifically, BZP demonstrates amphetamine-like effects on the serotonin reuptake transporter (SERT), leading to increased extracellular serotonin levels. wikipedia.org Its impact on the noradrenaline reuptake transporter (NET) and the dopamine reuptake transporter (DAT) is less potent. wikipedia.org One study quantified the EC₅₀ values for BZP's release activity at DAT, NET, and SERT as 175 nM, 62 nM, and 6050 nM, respectively, highlighting its preference for NET and DAT over SERT for release. wikipedia.org

The structural characteristics of benzylpiperazine derivatives play a crucial role in their selectivity and potency for monoamine transporters. For instance, in a series of 4-benzylpiperidine (B145979) carboxamides, compounds with a two-carbon linker showed significantly higher potency in inhibiting dopamine reuptake compared to those with a three-carbon linker. biomolther.org Furthermore, the nature of aromatic ring substituents was found to be a determining factor for selectivity, with biphenyl (B1667301) and diphenyl groups favoring the serotonin transporter (SERT) and dopamine transporter (DAT), respectively. biomolther.org Naphthyl ring substitutions also influenced activity, with the 2-naphthyl isomer generally enhancing inhibition of both the norepinephrine (B1679862) transporter (NET) and SERT. biomolther.org

It's important to note that while BZP itself is selective for DAT over SERT, other piperazine (B1678402) derivatives like TFMPP and mCPP are selective for SERT over DAT. nih.gov This distinction in transporter selectivity likely underlies the different behavioral effects observed with these compounds. nih.gov

Beyond its effects on monoamine transporters, BZP and its derivatives also act as non-selective agonists at a wide array of serotonin (5-HT) receptors. wikipedia.org This broad-spectrum activity contributes to its complex pharmacological profile. For instance, binding to 5-HT₂ₐ receptors may be responsible for some of its reported effects at high doses, while interactions with 5-HT₂ₑ receptors, which are densely expressed in the gut, could explain certain peripheral effects. wikipedia.orgnih.gov The interaction with 5-HT₃ receptors is thought to be linked to the potential for headaches. wikipedia.org

The 5-HT₂ receptor subfamily, which includes 5-HT₂ₐ, 5-HT₂ₑ, and 5-HT₂₋, are Gq/G₁₁-protein coupled receptors that are widely distributed throughout the brain and peripheral tissues. nih.govbmbreports.org The 5-HT₂ₐ receptor, in particular, is a key target for a variety of psychoactive compounds and is known to exhibit "functional selectivity," where different ligands can activate distinct intracellular signaling pathways. wikipedia.org This phenomenon of functional selectivity is also observed in the endocytosis and recycling of the 5-HT₂ₐ receptor in response to different ligands. nih.gov For example, serotonin- and DOI-mediated receptor endocytosis requires PKC phosphorylation, whereas dopamine- and clozapine-mediated internalization does not. nih.gov

Certain benzylpiperazine derivatives have been designed to achieve higher selectivity for specific 5-HT receptor subtypes. For example, 2-(2,5-dimethoxy-4-bromobenzyl)-6-(2-methoxyphenyl)piperidine (DMBMPP) is a highly selective 5-HT₂ₐ receptor agonist with a Ki of 2.5 nM and a 124-fold selectivity over the 5-HT₂₋ receptor. researchgate.net In another study, some 1-aralkyl-4-benzylpiperazine derivatives showed remarkable affinity for both sigma and 5-HT₁ₐ receptors, with Ki values in the nanomolar range, while being selective against D₂ receptors. ebi.ac.uk These compounds also displayed a partial agonist profile in a human 5-HT₁ₐ functional assay. ebi.ac.uk

It is worth noting that some piperazine derivatives, such as mCPP, are used as pharmacological probes to study serotonin function due to their activity as agonists at the 5-HT₂₋ receptor and antagonists at the 5-HT₂ₑ receptor. europa.eu

In preclinical studies, the discriminative stimulus effects of BZP are consistent with its stimulant-like properties. BZP has been shown to fully substitute for amphetamine and cocaine in rhesus monkeys. nih.gov In mice, BZP fully substituted for S(+)-MDMA but not R(-)-MDMA, with an ED₅₀ value of approximately 3.0 mg/kg for S(+)-MDMA substitution. nih.govnih.gov This suggests that the subjective effects of BZP are more similar to the stimulant-like effects of S(+)-MDMA.

In contrast, other piperazine derivatives exhibit different discriminative stimulus profiles. For example, TFMPP and mCPP, which are more serotonergic, fully substitute for the S(+) isomer of MDMA but not the R(-) isomer in mice. nih.gov However, in rhesus monkeys, TFMPP did not substitute for amphetamine. nih.gov Dibenzylpiperazine (DBZP), a common by-product of BZP synthesis, has discriminative stimulus effects that are similar to BZP and, to a lesser extent, methamphetamine. nih.gov DBZP fully substituted for methamphetamine in rats, with an ED₅₀ of 19.54 mg/kg. nih.gov

These findings highlight how the specific chemical structure of a piperazine derivative dictates its interaction with monoamine systems, which in turn determines its unique behavioral and subjective effects in preclinical models.

Sigma Receptor (σR) Ligand Properties and Selectivity

Beyond their interactions with monoamine systems, this compound and its derivatives have emerged as potent ligands for sigma receptors (σR), a unique class of intracellular proteins. Both σ₁ and σ₂ receptor subtypes are overexpressed in various human tumors, making them attractive targets for the development of diagnostic and therapeutic agents. nih.gov

Numerous studies have focused on synthesizing and evaluating benzylpiperazine derivatives for their affinity and selectivity for σ₁ and σ₂ receptors. These studies typically use radioligand binding assays with tracers like ³H-pentazocine for σ₁ receptors and [³H]DTG for σ₂ receptors. nih.govacs.org

A series of N-(benzofuran-2-ylmethyl)-N'-benzylpiperazines demonstrated several highly potent and σ₁-selective ligands. nih.govresearchgate.net For instance, N-(benzofuran-2-ylmethyl)-N'-(4'-methoxybenzyl)piperazine exhibited a Ki of 2.7 nM for the σ₁ receptor with a 38-fold selectivity over the σ₂ receptor. nih.govresearchgate.net An even more selective compound, N-(benzofuran-2-ylmethyl)-N'-(4'-(2''-fluoroethoxy)benzyl)piperazine, had a Ki of 2.6 nM for the σ₁ receptor and a 187-fold selectivity over the σ₂ receptor. nih.govresearchgate.net

In another study, a series of N-(3-phenylpropyl)-N'-benzylpiperazines showed σ₁ affinities ranging from 0.37 to 2.80 nM and σ₂ affinities from 1.03 to 34.3 nM, with selectivity ratios (Ki σ₂/Ki σ₁) ranging from 1.4 to 52. nih.gov More recently, the development of new benzylpiperazinyl derivatives has yielded compounds with even higher affinity and selectivity. nih.govacs.org Notably, 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one showed a σ₁ receptor affinity (Ki) of 1.6 nM and a remarkable σ₁ selectivity (Ki σ₂/Ki σ₁) of 886. nih.govacs.org

The stereochemistry of these molecules can also play a significant role in their affinity and functional activity. For example, while both (S)-(+)- and (R)-(-)-isomers of a particular benzylpiperazine-based σ₁R ligand demonstrated high affinity for the σ₁ receptor (Ki = 2.26 and 1.61 nM, respectively) and selectivity over the σ₂ receptor, their in vivo pharmacological profiles were dramatically different, with one acting as an agonist and the other as an antagonist. acs.org

Systematic exploration of the structure-affinity relationships (SAfiRs) of benzylpiperazine-based σR ligands has identified key structural features that govern their affinity and selectivity. The general pharmacophore model for σ₁ receptor binding includes two distal hydrophobic regions and a central, positively ionizable nitrogen atom. acs.org

Modifications to various parts of the benzylpiperazine scaffold have been shown to significantly impact binding characteristics. For example, the introduction of a para-substituent on the secondary hydrophobic benzyl (B1604629) group generally improves both affinity and selectivity for the σ₁ receptor. nih.govacs.org The nature of the linker chain between a distal phenyl ring and the central amide group in certain derivatives also plays a critical role, with an ethylene (B1197577) linker often providing optimal σ₁R affinity and selectivity. acs.org

Comparing piperazine and piperidine (B6355638) derivatives has revealed that the piperazine core may bind to σ₁ receptors in a different manner than piperidines, suggesting a different binding mode. ebi.ac.ukresearchgate.net Furthermore, the hydrophobicity of substituents can have opposing effects on σ₁ and σ₂ binding, with increased hydrophobicity being favorable for σ₂ binding but detrimental for σ₁ binding. nih.gov The replacement of aromatic rings with cyclohexyl rings has demonstrated that hydrophobic interactions, rather than π-π stacking, are crucial for σR binding. mdpi.com

These detailed SAfiR studies are invaluable for the rational design of novel benzylpiperazine derivatives with tailored affinities and selectivities for σ₁ and σ₂ receptors, paving the way for the development of more specific pharmacological tools and potential therapeutic agents.

In Vivo Antinociceptive and Anti-Allodynic Effects in Preclinical Pain Models

Derivatives of benzylpiperazine have demonstrated significant potential as analgesics in various preclinical pain models. Research has primarily focused on their activity as sigma-1 receptor (σ1R) antagonists, a target known to modulate nociceptive signaling. nih.govacs.orgnih.gov Antagonism of σ1R can enhance opioid-induced antinociception and reduce the hypersensitivity associated with pathological pain by decreasing NMDA receptor signaling. nih.govacs.org

Studies have identified several benzylpiperazine-based σ1R antagonists with notable efficacy. nih.govnih.gov For instance, the derivative 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one, referred to as compound 15 , exhibited high affinity for the σ1R (Ki = 1.6 nM) and substantial selectivity over the σ2R. nih.govnih.gov In preclinical evaluations, this compound produced significant dose-dependent antinociceptive effects in a mouse formalin assay for inflammatory pain and anti-allodynic effects in a chronic constriction injury (CCI) model of neuropathic pain. nih.govacs.orgnih.govresearchgate.net

Another derivative, SI 1/28 , an analog of the selective benzylpiperazine-based σ1R antagonist SI 1/13, also showed efficacy. mdpi.com SI 1/28 produced dose-dependent antinociception in the formalin test and against visceral nociception, and it demonstrated anti-allodynic effects in the CCI-induced neuropathic pain model. mdpi.comdntb.gov.ua A direct comparison showed that SI 1/28 was significantly more effective at ameliorating mechanical allodynia than its parent compound, SI 1/13. mdpi.com Importantly, the analgesic effects of these compounds were observed without significant impairment of locomotor activity, suggesting a specific action on pain pathways. nih.govnih.gov

Table 1: Effects of Benzylpiperazine Derivatives in Preclinical Pain Models
CompoundTargetPain ModelObserved EffectReference
Compound 15 (3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one)σ1R AntagonistMouse Formalin Assay (Inflammatory Pain)Antinociception nih.govnih.gov
Compound 15 (3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one)σ1R AntagonistChronic Constriction Injury (CCI) (Neuropathic Pain)Anti-allodynia nih.govnih.gov
SI 1/28σ1R AntagonistFormalin Test (Inflammatory Pain)Antinociception mdpi.comdntb.gov.ua
SI 1/28σ1R AntagonistCCI Model (Neuropathic Pain)Anti-allodynia mdpi.comdntb.gov.ua

Enzymatic Inhibition and Activation Studies

The 2-benzylpiperazine (B1268327) scaffold has been identified as a potent building block for the development of human carbonic anhydrose (hCA) inhibitors. nih.govx-mol.com Two series of 2-benzylpiperazine derivatives, featuring a sulfamoylbenzamide group as the zinc-binding moiety, have been synthesized and evaluated for their inhibitory activity against physiologically relevant hCA isoforms. nih.govrcsb.org

The majority of these compounds displayed potent inhibition against the cytosolic isoforms hCA I and hCA II, as well as the membrane-associated isoform hCA IV, with inhibition constants (Ki) often in the low to medium nanomolar range. nih.govx-mol.comrcsb.org A critical finding from these studies is the significant enantioselectivity of the inhibition. The stereochemistry of the benzylpiperazine core plays a crucial role in the interaction with the enzyme's active site. nih.govrcsb.org For example, molecular simplification of (R)-4-(3,4-dibenzylpiperazine-1-carbonyl)benzenesulfonamide, a compound selective for hCA IV, led to new derivatives with altered selectivity profiles, shifting potency towards hCA I and II. pdbj.org Several of these second-generation compounds achieved subnanomolar activity against hCA II. pdbj.org

X-ray crystallography and molecular modeling have elucidated the binding modes, confirming how different substitutions on the piperazine ring influence the inhibitory profile and selectivity across the hCA isoforms. nih.govpdbj.orgmdpi.com In contrast, 2-benzylpiperazine itself has been studied as a carbonic anhydrase activator, particularly for hCA VII, demonstrating the scaffold's versatility. researchgate.netnih.gov

Table 2: Inhibition of Human Carbonic Anhydrase Isoforms by 2-Benzylpiperazine Derivatives
Compound ClassTarget IsoformsInhibitory Potency (Ki)Key FeatureReference
2-Benzylpiperazines with sulfamoylbenzamide grouphCA I, hCA II, hCA IVLow to medium nanomolar rangePotent inhibition, often with marked enantioselectivity nih.govrcsb.org
(R)-4-(2-benzyl-4-methylpiperazin-1-yl)benzenesulfonamidehCA IISubnanomolar rangeHigh potency against hCA II pdbj.org
4-[(3S)-3-benzyl-4-(4-sulfamoylbenzoyl)piperazine-1-carbonyl]benzene-1-sulfonamidehCA I, hCA II, hCA IVLow-medium nanomolar rangeCrystal structure with hCA I determined, showing binding mode rcsb.org

The benzylpiperazine moiety has been successfully incorporated as a "cap" group in the design of selective inhibitors for Histone Deacetylase 6 (HDAC6), a cytoplasmic, zinc-dependent deacetylase. nih.gov HDAC6 is a significant therapeutic target, particularly for neurodegenerative diseases, due to its role in deacetylating non-histone proteins like α-tubulin. nih.govacs.org

A key challenge with many HDAC inhibitors is their limited ability to cross the blood-brain barrier. nih.govacs.orgresearchgate.net To address this, researchers have employed a hybrid strategy, combining the structural features of brain-penetrant histamine (B1213489) H1 receptor antagonists with hydroxamate-type HDAC6 inhibitors. nih.gov This led to the development of benzylpiperazine-based compounds, such as KH-259 , which demonstrate both isozyme selectivity and central nervous system (CNS) penetration. nih.govacs.org

Structure-activity relationship studies have shown that the benzylpiperazine structure is an effective cap group for designing potent and selective HDAC6 inhibitors. nih.gov For example, replacing one phenyl ring in a related benzhydryl piperazine structure with a hydrogen atom (as in a benzylpiperazine-type structure) maintained potent HDAC6 inhibitory activity while improving other pharmacological properties. nih.gov

Table 3: HDAC6 Inhibitory Activity of Benzylpiperazine Derivatives
CompoundScaffold TypeHDAC6 IC50 (μM)Selectivity FeatureReference
Compound 1 (KH-259)Benzylpiperazine-based hydroxamate0.13 ± 0.015Selective vs. HDAC1 (Ratio: 32) and HDAC4 (Ratio: 38) nih.gov
Compound 2Benzhydryl piperazine-based hydroxamate0.11 ± 0.013Selective vs. HDAC1 (Ratio: 40) and HDAC4 (Ratio: 40) nih.gov

Biotransformation Pathways and Related Enzyme Systems

The metabolism of benzylpiperazine (BZP) is primarily mediated by the cytochrome P450 (CYP) enzyme system. europa.eunih.gov In vitro studies using human liver microsomes have identified CYP2D6, CYP1A2, and CYP3A4 as the major isoenzymes responsible for its biotransformation. researchgate.netresearchgate.net The involvement of these specific isoenzymes suggests a potential for genetic polymorphisms to influence the metabolic rate and clearance of BZP, leading to inter-individual variability. europa.eu

The metabolic processes include hydroxylation and N-dealkylation. nih.gov Furthermore, BZP and its analogues have been shown to be not only substrates but also inhibitors of these same CYP isoenzymes. researchgate.netresearchgate.net Research has demonstrated that various benzyl- and phenylpiperazines exert significant inhibitory effects on CYP2D6, CYP1A2, CYP3A4, CYP2C19, and CYP2C9. researchgate.net This dual role as both substrate and inhibitor indicates a high potential for drug-drug interactions when co-administered with other substances metabolized by these pathways. researchgate.net

In addition to the cytochrome P450 system, the enzyme Catechol-O-methyl-transferase (COMT) plays a role in the metabolism of benzylpiperazine (BZP). europa.eunih.gov COMT is involved in Phase II metabolism, where it catalyzes the transfer of a methyl group to catechol-like structures.

The metabolic pathway involves an initial hydroxylation of the benzyl ring by CYP enzymes to form catechol intermediates, such as 3,4-dihydroxy-benzylpiperazine. These catechols can then serve as substrates for COMT. The action of COMT results in the formation of O-methylated metabolites. europa.eu One of the main metabolites identified in human studies is 4-hydroxy-3-methoxy-BZP, the presence of which confirms the involvement of COMT in the biotransformation cascade following initial CYP-mediated hydroxylation. europa.eu

Impact of Genetic Polymorphisms on Metabolic Profiles and Inter-individual Variability

The metabolism of benzylpiperazine (BZP) is primarily handled by the cytochrome P450 (CYP) enzyme system, with potential involvement of the CYP2D6 isoenzyme, and catechol-O-methyl-transferase (COMT). europa.eu These enzyme systems are well-known for being subject to genetic polymorphisms, which can lead to significant inter-individual differences in metabolic rates and drug responses. europa.eunih.gov Genetic polymorphism refers to the occurrence of variant alleles for a single gene within a population, which can alter the structure and function of the resulting enzyme. nih.gov

Individuals can be classified based on their genetic makeup (genotype) or their metabolic capacity (phenotype) as poor metabolizers (PMs), intermediate metabolizers (IMs), extensive metabolizers (EMs), or ultrarapid metabolizers (UMs). nih.govnih.gov For instance, the CYP2D6 enzyme, implicated in BZP metabolism, metabolizes a wide array of drugs, and population studies have shown that approximately 8% of Caucasians are poor metabolizers. nih.govresearchgate.net Such variations can lead to different pharmacokinetic profiles; poor metabolizers, for example, may exhibit higher plasma concentrations of a drug, potentially leading to an increased incidence of adverse reactions. nih.gov

In the context of BZP and its derivatives, metabolism studies using human liver microsomes have identified the involvement of CYP2D6, CYP1A2, and CYP3A4. researchgate.net Given that these enzymes are polymorphically expressed, variability in the metabolic profile of this compound among individuals is highly probable. europa.euresearchgate.net This variability can affect the rate of formation of its main metabolites, which include 4-hydroxy-BZP, 3-hydroxy-BZP, and N-benzylethylenediamine. europa.eu While the principle of pharmacogenetic influence on BZP metabolism is established, specific clinical studies quantifying the impact of CYP2D6 or COMT polymorphisms on the pharmacokinetics of this compound are an area for further research.

Table 1: Enzymes Involved in Benzylpiperazine Metabolism and Potential for Polymorphic Influence

Enzyme FamilySpecific Isoenzyme(s)Role in BZP MetabolismKnown for Genetic PolymorphismsPotential Impact on this compound Metabolism
Cytochrome P450CYP2D6, CYP1A2, CYP3A4Phase 1 oxidation reactions. europa.euresearchgate.netYes. europa.eunih.govnih.govInter-individual variability in plasma concentrations and clearance.
Catechol-O-methyl-transferaseCOMTMetabolism of catecholamines. europa.euYes. europa.euPotential for altered metabolic pathways and metabolite profiles.

Neurotoxicological Profiles and Cellular Mechanisms

Investigation of Apoptosis Induction and Programmed Cell Death Pathways

This compound and related piperazine derivatives have been shown to induce apoptosis, or programmed cell death, in various cellular models. nih.govnih.gov Apoptosis is a regulated process essential for eliminating unwanted or damaged cells and is executed through the activation of a genetic program involving a cascade of enzymes called caspases. google.com

In a study utilizing the human glioblastoma cell line LN-18, exposure to N-benzylpiperazine (BZP) resulted in the activation of mitochondrial pro-apoptotic pathways. nih.gov This was confirmed by the detected activation of caspase-9 and caspase-3. nih.gov Caspase-9 is an initiator caspase associated with the intrinsic, or mitochondrial, pathway of apoptosis, which is often triggered by cellular stress. nih.gov Its activation leads to the subsequent activation of executioner caspases like caspase-3, which carry out the dismantling of the cell. nih.govresearchgate.net

Similarly, research on the H9c2 cardiomyoblast cell line demonstrated that BZP and other piperazine derivatives induce a cell death mode characterized by the presence of early apoptotic cells. nih.govcore.ac.uk This was identified by the binding of Annexin V to phosphatidylserine (B164497) that is exposed on the outer leaflet of the plasma membrane during the early stages of apoptosis. core.ac.uk Further studies on other piperazine derivatives have also confirmed their ability to induce apoptosis, showing DNA fragmentation and cell-cycle arrest, which are hallmarks of this process. nih.gov The collective evidence indicates that the induction of apoptosis via the intrinsic mitochondrial pathway is a significant mechanism of BZP-induced cytotoxicity. nih.govresearchgate.net

Table 2: Markers of Apoptosis Induced by Benzylpiperazine in Cellular Models

Cellular ModelApoptotic MarkerObservationImplied Pathway
LN-18 (Human Glioblastoma)Activation of Caspase-9Confirmed by Real-Time PCR. nih.govIntrinsic (Mitochondrial) Pathway. nih.gov
LN-18 (Human Glioblastoma)Activation of Caspase-3Confirmed by Real-Time PCR. nih.govCommon Execution Pathway. nih.gov
H9c2 (Rat Cardiomyoblast)Annexin V StainingDetection of early apoptotic cells. nih.govcore.ac.ukProgrammed Cell Death. nih.gov

Analysis of Oxidative Stress and Mitochondrial Impairment

A central mechanism underlying the neurotoxicity of this compound is the induction of oxidative stress and subsequent mitochondrial dysfunction. nih.govdntb.gov.ua Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products through its antioxidant defenses. nih.gov Mitochondria are a primary source of cellular ROS, which are byproducts of oxidative phosphorylation. nih.govmdpi.com

Studies on human LN-18 glioblastoma cells have demonstrated that BZP exposure leads to a significant increase in ROS production. nih.gov This overproduction of ROS can damage cellular components, including lipids, proteins, and DNA. nih.govmdpi.com The toxic effects of BZP are closely linked to mitochondrial impairment. nih.gov Observed effects include changes in the mitochondrial membrane potential and a decrease in intracellular ATP levels. nih.gov A reduction in ATP signifies impaired mitochondrial function, which can create a vicious cycle by causing heightened mitochondrial activity and further escalating ROS production. nih.govmdpi.com

In H9c2 cardiomyoblast cells, BZP and its analogues also caused a significant decrease in intracellular ATP, accompanied by a drop in the mitochondrial membrane potential and an increase in intracellular calcium levels. nih.gov The disruption of calcium homeostasis is another critical factor, as mitochondrial damage can impair the cell's ability to buffer calcium, and elevated calcium can trigger the opening of the mitochondrial permeability transition pore, leading to cell death. nih.govmdpi.com This cascade of events—increased ROS, mitochondrial damage, energy depletion, and ionic dysregulation—highlights the critical role of oxidative stress and mitochondrial impairment in the cellular toxicity of benzylpiperazine. nih.govdntb.gov.ua

Table 3: Indicators of Oxidative Stress and Mitochondrial Impairment Induced by Benzylpiperazine

Cellular ModelParameterFindingConsequence
LN-18 (Human Glioblastoma)Reactive Oxygen Species (ROS)Increased production. nih.govOxidative damage to cellular components. nih.gov
LN-18 (Human Glioblastoma)ATP LevelsDecreased. nih.govImpaired cellular energy metabolism. nih.gov
LN-18 (Human Glioblastoma)Mitochondrial Membrane PotentialAltered. nih.govDisruption of mitochondrial function. nih.gov
H9c2 (Rat Cardiomyoblast)Intracellular ATPSignificant decrease. nih.govCellular energy deficit. nih.gov
H9c2 (Rat Cardiomyoblast)Mitochondrial Membrane PotentialDecreased. nih.govMitochondrial dysfunction. nih.gov
H9c2 (Rat Cardiomyoblast)Intracellular Calcium (Ca2+)Increased levels. nih.govDysregulation of cellular signaling and induction of cell death pathways. nih.gov

Assessment of DNA Damage Markers in Cellular Models

The oxidative stress induced by this compound can lead to genotoxicity through damage to cellular DNA. nih.gov The DNA damage response (DDR) is a network of pathways that senses, signals, and repairs DNA lesions to maintain genomic integrity. nmsgroup.it However, excessive damage can overwhelm these repair mechanisms.

In studies using the human LN-18 cell line, exposure to N-benzylpiperazine was shown to cause a statistically significant increase in a key marker of oxidative DNA damage, 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG). nih.gov The formation of 8-OHdG is a result of ROS-mediated oxidation of guanine (B1146940) bases within the DNA structure. nih.gov At concentrations of 570 µM and 1700 µM, BZP led to a dose-dependent increase in the level of this DNA damage marker, confirming that the compound's induction of oxidative stress translates to tangible damage to genetic material. nih.gov While some studies on piperazine derivatives did not find genotoxicity in the comet assay, the specific finding of increased 8-OHdG levels in LN-18 cells provides direct evidence of BZP-induced oxidative DNA damage. nih.govresearchgate.net This DNA damage, if not properly repaired by cellular mechanisms like the base excision repair (BER) pathway, can contribute to the cytotoxic and potentially mutagenic effects of the compound. nih.govacs.org

Table 4: DNA Damage Assessment in Cellular Models Exposed to Benzylpiperazine

Cellular ModelMarker/AssayConcentration(s)Result
LN-18 (Human Glioblastoma)8-hydroxy-2'-deoxyguanosine (8-OHdG)570 µM (100 µg/mL)Statistically significant increase to 421.4 ± 52.7%. nih.gov
LN-18 (Human Glioblastoma)8-hydroxy-2'-deoxyguanosine (8-OHdG)1700 µM (300 µg/mL)Statistically significant increase to 593.8 ± 51.5%. nih.gov

Applications of R 2 Benzylpiperazine in Medicinal Chemistry and Drug Discovery

(R)-2-Benzylpiperazine as a Chiral Building Block in Drug Synthesis

This compound serves as a critical chiral intermediate in the synthesis of various bioactive molecules. chemimpex.comnih.gov Its predefined stereochemistry is instrumental in constructing enantiomerically pure final compounds, a key requirement for modern pharmaceuticals. The synthesis of this chiral building block can be achieved from amino acids like L-phenylalanine, which allows for precise control over the stereochemistry of the benzyl (B1604629) group at the C-2 position of the piperazine (B1678402) ring. nih.gov This control is paramount as the biological activity of piperazine derivatives can be highly dependent on their stereoisomeric form.

The benzylpiperazine moiety is a recurring feature in many centrally acting agents. researchgate.net (R)-1-Boc-2-benzyl-piperazine, a protected form of the compound, is a key intermediate used in the development of drugs targeting the central nervous system. chemimpex.com The structure is leveraged to modulate pharmacological properties and improve characteristics like solubility and bioavailability, which are critical for CNS drug candidates. chemimpex.com For instance, the benzylpiperazine scaffold has been incorporated into compounds designed as neurogenesis agents for potential use in treating conditions such as Alzheimer's disease, dementia, and stroke. google.com Furthermore, research into the neurotoxic effects of N-benzylpiperazine (BZP) highlights its potent activity within the CNS, inducing proapoptotic pathways in neuronal cell models. nih.gov This underlying potency is harnessed in medicinal chemistry to design therapeutic agents with desired CNS activity. researchgate.neteuropa.eu

The versatility of the this compound scaffold extends beyond CNS agents to a variety of other therapeutic areas. It is a foundational component in the synthesis of novel compounds with potential applications as antipsychotic, antidepressant, and anxiolytic drugs. researchgate.net The ability to modify both nitrogen atoms of the piperazine ring allows for the creation of diverse molecular architectures. researchgate.net For example, amino acids have been conjugated to benzylpiperazine derivatives to create new potential antimicrobial agents. nih.gov The synthesis of such compounds often involves using a protected form of this compound, which is then elaborated through various chemical reactions to yield the final therapeutic candidates. chemimpex.comnih.gov

Rational Design and Synthesis of Novel Benzylpiperazine Derivatives

The rational design of drugs often employs established scaffolds known to interact with specific biological targets. The this compound structure has proven to be an excellent starting point for developing potent and selective inhibitors for several key enzymes and receptors.

The 2-benzylpiperazine (B1268327) scaffold has been successfully utilized to develop potent inhibitors of human carbonic anhydrases (hCAs), which are enzymes involved in various physiological processes. nih.gov By attaching a sulfamoylbenzamide group—a known zinc-binding function—to one of the piperazine nitrogens, researchers have created a new class of CA inhibitors. nih.govrcsb.org

Studies have shown that these compounds exhibit low-to-medium nanomolar inhibition constants (Kᵢ) against isoforms like hCA I, hCA II, and hCA IV. nih.gov The chirality of the 2-benzylpiperazine core often leads to enantioselective interactions with the enzymes. nih.gov For instance, X-ray crystallography has confirmed that these inhibitors bind to the CAs through the canonical anchoring of the sulfonamide moiety to the catalytic zinc ion, with the benzylpiperazine tail extending toward the rim of the active site cavity. acs.orgnih.gov This binding mode has been exploited to achieve isoform selectivity. For example, compound 5e (R = 2-Cl) showed relevant selectivity for the brain-expressed hCA VII, while compound 5o (R = 3-NO₂) was a potent and selective inhibitor of the tumor-associated hCA IX and hCA XII isoforms. acs.orgnih.gov

Table 1: Inhibition of Carbonic Anhydrase Isoforms by Benzylpiperazine Derivatives

Compound Substituent (R) hCA I Kᵢ (nM) hCA II Kᵢ (nM) hCA IX Kᵢ (nM) hCA XII Kᵢ (nM)
5c 3-F 26.5 0.41 100.8 18.2
5d 4-F 35.8 1.1 179.5 29.5
5e 2-Cl 105.6 2.5 10.1 5.2
5i 3-Br 121.4 0.6 25.3 11.4
5o 3-NO₂ 110.3 20.1 2.2 8.9

Data sourced from supplementary information of cited research. nih.gov

The sigma-1 receptor (σ₁R) is a chaperone protein implicated in various neurological disorders and pain signaling, making it an attractive drug target. nih.gov The benzylpiperazine moiety has been identified as a preferred structural element for designing potent and selective σ₁R ligands. nih.govacs.org

In one study, a series of new benzylpiperazinyl derivatives was designed based on a lead compound, the 4-methoxybenzylpiperazinyl derivative 8 . nih.govacs.orgresearchgate.net By modifying the linker and a primary hydrophobic domain, researchers developed compound 15 (3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one), which demonstrated a significantly high affinity for σ₁R (Kᵢ = 1.6 nM) and excellent selectivity over the σ₂R subtype (selectivity ratio = 886). nih.govacs.orgnih.gov This compound also showed promising antinociceptive and anti-allodynic effects in animal models of pain without causing sedation. nih.govnih.gov The structure-affinity relationship studies highlighted that combining a hydrophobic group (like cyclohexyl) with the 4-methoxybenzylpiperazinyl moiety via a three-carbon linker was optimal for achieving high affinity and selectivity. nih.govacs.org

Table 2: Binding Affinities of Benzylpiperazine Derivatives for Sigma Receptors

Compound Kᵢ σ₁R (nM) Kᵢ σ₂R (nM) Selectivity (Kᵢ σ₂R / Kᵢ σ₁R)
Lead Cmpd 8 10.8 4670 432
15 1.6 1418 886
16 19.5 835 43
21 7.9 1630 206
24 145 >10000 >69

Data sourced from cited research. nih.govacs.org

Histone deacetylase 6 (HDAC6) is a promising therapeutic target for neurodegenerative diseases, but many HDAC6 inhibitors have poor blood-brain barrier (BBB) permeability. nih.govnih.govacs.org To address this, a hybrid strategy was employed, combining features of known HDAC6 inhibitors with brain-penetrant histamine (B1213489) H₁ receptor antagonists. nih.govresearchgate.net This led to the design of benzylpiperazine-based HDAC6 inhibitors. nih.govnih.gov

Introducing a benzylpiperazine unit to the "cap" region of hydroxamate-type HDAC6 inhibitors was found to be an effective strategy for enhancing CNS penetration. nih.govresearchgate.net The benzylpiperazine moiety acts as a "shuttle" to carry the highly polar hydroxamate group across the BBB. nih.gov This approach led to the discovery of compound KH-259 (1) , an isozyme-selective and CNS-penetrant HDAC6 inhibitor. nih.govnih.gov This compound showed potent inhibitory activity against HDAC6 (IC₅₀ = 0.11 µM) with selectivity over other HDAC isoforms and demonstrated antidepressant activity in mice, confirming its ability to engage its target in the brain. nih.gov

Table 3: Structure-Activity Relationship of Benzylpiperazine-based HDAC6 Inhibitors

Compound Linker Length (n) HDAC6 IC₅₀ (µM) HDAC1 IC₅₀ (µM) Selectivity (HDAC1/HDAC6)
2 1 0.11 4.4 40
3 2 0.25 4.9 20
4 3 1.9 >10 >5.3
5 4 2.1 >10 >4.8

Data sourced from cited research. nih.gov

Exploration of Triazoloquinoxaline Derivatives for Cardiotonic Activity

The synthesis of novel derivatives combining a benzylpiperazine moiety with a Current time information in Bangalore, IN.bibliomed.orgnih.govtriazolo[4,3-a]quinoxaline system has been explored for potential positive inotropic effects. nih.gov A series of these compounds were synthesized and evaluated for their cardiotonic activity. The general structure involves the fusion of the triazole and quinoxaline (B1680401) rings, with the benzylpiperazine group attached at the 4-position of the triazoloquinoxaline core. nih.gov

In studies on isolated guinea pig atria, these derivatives were assessed for their ability to increase myocardial contractility. The research aimed to develop new non-glycoside, non-sympathomimetic agents for conditions like congestive heart failure. nih.gov While a range of substitutions on the benzyl group were investigated, specific data on the this compound enantiomer was not detailed in the primary study. However, the findings for the broader class of benzylpiperazine-substituted triazoloquinoxalines indicate that modifications to the benzyl ring, such as the position and nature of substituents (e.g., chloro, fluoro, methoxy), significantly influence the observed cardiotonic effects. nih.gov For instance, compounds with a 4-methoxy or 3,4-dichloro substitution on the benzyl ring were among those synthesized and tested. nih.gov

Synthesis and Evaluation of Azole Piperazine Congeners for Antimicrobial and Antioxidant Properties

The hybridization of the piperazine scaffold with various azole rings (such as imidazole (B134444), triazole, and benzimidazole) has yielded congeners with promising antimicrobial and antioxidant properties. bibliomed.orgjapsonline.comkoreascience.kr

Antimicrobial Activity: A novel series of piperazine analogs incorporating imidazole and triazole moieties were synthesized and evaluated for their activity against various pathogens. bibliomed.orgjapsonline.com The results indicated that derivatives containing an imidazole ring generally possessed superior antibacterial and antifungal activity compared to those with a triazole moiety. bibliomed.orgjapsonline.comkoreascience.kr For example, compounds were tested against Pseudomonas aeruginosa, Staphylococcus aureus, and Candida albicans. bibliomed.orgjapsonline.com One study found that 1-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)-2-(1H-imidazol-1-yl)ethanone, an imidazole derivative, showed remarkable broad-spectrum efficacy with MIC values ranging from 3.1 to 25 µg/mL, comparable to standard drugs. koreascience.kr In contrast, Staphylococcus aureus showed strong resistance to many of the synthesized piperazine derivatives in another study. bibliomed.orgjapsonline.com

Antioxidant Activity: The antioxidant potential of these azole piperazine congeners has also been assessed, typically using the DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assay. bibliomed.orgjapsonline.com In one study, piperazine derivatives featuring a triazole unit (ITZ-1 and ITZ-2) demonstrated better antioxidant activity compared to imidazole-containing analogs, with IC50 values that were comparable to the gallic acid control. bibliomed.orgjapsonline.com Another study synthesized piperazine derivatives (PD-1, PD-2, etc.) and found that compound PD-2 had good antioxidant activity with an IC50 value of 2.396 µg/mL. rjeid.com

The table below summarizes representative findings from these studies.

Compound TypeBiological ActivityKey Findings
Imidazole-Piperazine Congeners AntimicrobialGenerally show better antibacterial and antifungal activity than triazole analogs. bibliomed.orgjapsonline.comkoreascience.kr
Triazole-Piperazine Congeners AntioxidantExhibited better antioxidant activity in DPPH assays compared to imidazole counterparts in some studies. bibliomed.orgjapsonline.com
Benzimidazole-Piperazine Congeners CytotoxicShowed effectiveness against the PC-3 prostate cancer cell line in a dose-dependent manner. koreascience.kr

Structure-Activity Relationship (SAR) Studies of Substituted Benzylpiperazines

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how a molecule's structure correlates with its biological activity. For substituted benzylpiperazines, these studies have been instrumental in optimizing their affinity and selectivity for various biological targets. nih.govasianpubs.orgresearchgate.net

The core benzylpiperazine scaffold offers two primary sites for chemical modification: the piperazine ring and the benzyl group. SAR studies have revealed that substituents at these positions significantly influence the compound's interaction with receptors and enzymes.

Key SAR Insights:

Substitutions on the Benzyl Ring:

In a series of N-substituted benzylpiperazine derivatives evaluated for inhibition of vascular smooth muscle cell proliferation, the presence and position of a fluorine atom on the benzyl ring were critical. The meta-F-substituted derivative showed the highest activity, suggesting that the electronic properties of substituents are a key factor. asianpubs.org

For sigma (σ) receptor ligands, lipophilic substituents on the benzyl moiety were found to enhance binding affinity. researchgate.net

Modifications to the Piperazine Nitrogen:

Replacing the chromone (B188151) moiety in a series of sigma ligands with various cyclic systems led to potent derivatives, with 1-(2-naphthyl methyl)-4-benzyl piperazine being one of the most effective. nih.gov This indicates that the group attached to the second nitrogen of the piperazine ring plays a crucial role in target binding.

The introduction of a carbonyl group between an aromatic ring and the piperazine moiety was found to be detrimental to sigma-1 receptor binding, likely due to increased structural rigidity that prevents optimal interaction with the binding site. researchgate.net

These SAR studies guide the rational design of new derivatives with improved potency and selectivity, forming a predictive framework for further drug development. acs.org

Structural ModificationTarget/ActivitySAR FindingReference
Substituent on Benzyl Ring Vascular Smooth Muscle Cell ProliferationMeta-fluoro substitution enhanced inhibitory activity. asianpubs.org
Substituent on Benzyl Ring Sigma (σ) ReceptorsLipophilic groups increased binding affinity. researchgate.net
Group on Piperazine N1 Sigma (σ) ReceptorsBulky groups like 2-naphthyl methyl were well-tolerated and potent. nih.gov
Linker Modification Sigma (σ) ReceptorsIntroducing a carbonyl group next to the piperazine ring dramatically decreased affinity. researchgate.net

Computational Chemistry and Molecular Modeling in Ligand-Target Interactions

Computational chemistry and molecular modeling are indispensable tools for understanding how ligands like this compound derivatives interact with their biological targets at an atomic level. nih.govmanchester.ac.ukopenaccessjournals.com These methods provide insights that are crucial for structure-based drug design and for deciphering the mechanisms of action.

Molecular Docking: Molecular docking is a primary computational technique used to predict the preferred binding orientation of a ligand within a receptor's active site. nih.govopenaccessjournals.com For benzylpiperazine derivatives, docking studies have been used extensively to:

Elucidate Binding Modes: Researchers have used docking to visualize how these molecules fit into the binding pockets of targets like the sigma-1 (σ1) receptor. Studies have shown that the benzyl moiety often occupies a hydrophobic pocket, while the protonated piperazine nitrogen forms key electrostatic or hydrogen bond interactions. nih.gov

Explain SAR Data: Computational models can rationalize experimental SAR findings. For example, docking simulations can show why adding a bulky substituent improves affinity (by filling a pocket) or why adding a rigid group decreases it (by causing a steric clash). researchgate.net

Guide Lead Optimization: By predicting the binding of virtual compounds, docking helps prioritize which derivatives to synthesize, saving time and resources. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex over time, offering deeper insights than static docking poses. These simulations can:

Assess Stability: MD is used to evaluate the stability of the interactions predicted by docking. It can confirm whether key hydrogen bonds and hydrophobic contacts are maintained over time. nih.gov

Identify Key Residues: By analyzing the trajectory of the simulation, researchers can identify the specific amino acid residues that are most critical for anchoring the ligand in the binding site. nih.gov

In a study on piperidine (B6355638)/piperazine-based compounds targeting the σ1 receptor, docking and MD simulations were used to understand the binding mode of the most potent ligands. The computational workflow helped identify crucial amino acid interactions and explained the observed affinity and selectivity, providing a structural basis for further optimization. nih.gov

Optimization of Pharmacokinetic and Pharmacodynamic Properties of Benzylpiperazine Scaffolds for Drug Development

The journey of a drug candidate from a potent "hit" to a viable therapeutic agent requires rigorous optimization of its pharmacokinetic (PK) and pharmacodynamic (PD) properties. The piperazine scaffold is often incorporated into molecules specifically to improve these properties. nih.govresearchgate.netnih.gov

Pharmacokinetics (PK): This describes what the body does to the drug, encompassing Absorption, Distribution, Metabolism, and Excretion (ADME).

Solubility and Absorption: The piperazine moiety, with its two basic nitrogen atoms, can be protonated at physiological pH. This increases the water solubility of a molecule, which is often crucial for oral absorption and formulation. nih.govusp.br

Metabolism and Half-Life: The metabolism of the parent compound, 1-benzylpiperazine (B3395278) (BZP), involves the cytochrome P450 enzyme system. europa.eu Its elimination half-life in humans has been reported to be approximately 5.5 hours. wikipedia.org In drug development, chemists modify the benzylpiperazine scaffold to control the rate of metabolism. Adding blocking groups at metabolically labile sites can increase a drug's half-life, allowing for less frequent dosing.

Distribution: Modifying the physicochemical properties, such as lipophilicity and hydrogen bonding capacity, through changes to the benzylpiperazine scaffold can influence how a drug distributes throughout the body, including its ability to cross the blood-brain barrier. usp.br

Pharmacodynamics (PD): This describes what the drug does to the body, relating to its mechanism of action and the intensity and duration of its effect.

Target Affinity and Selectivity: As detailed in the SAR section (4.3), small structural modifications to the benzylpiperazine core can fine-tune a compound's affinity for its intended target and its selectivity over off-targets, which is critical for minimizing side effects. acs.org

In Vivo Efficacy: Optimization of PK/PD properties is ultimately aimed at achieving efficacy in preclinical and clinical settings. For example, in the development of antimalarial 4(1H)-quinolones, piperazine-containing analogs were developed that not only had potent activity but also showed improved solubility and in vivo efficacy in mouse models. nih.gov

The process is iterative, involving cycles of chemical synthesis, in vitro testing (activity, solubility, metabolic stability), and in vivo evaluation (pharmacokinetics, efficacy) to achieve a balanced profile suitable for a drug candidate. researchgate.netresearchgate.net

Advanced Analytical Methodologies in R 2 Benzylpiperazine Research

Chromatographic Techniques for Compound Analysis and Metabolite Identification

Chromatographic methods are indispensable for separating (R)-2-Benzylpiperazine from complex mixtures, enabling its quantification and the identification of its metabolic products.

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of this compound, particularly in seized drug samples and for toxicological screening. The compound is amenable to GC-MS analysis without the need for derivatization. europa.eu In typical GC-MS methods, the mass spectrum of benzylpiperazine (BZP) shows characteristic fragmentation patterns, with a base peak at m/z 91 and other significant ions at m/z 134, 56, and 176. europa.eu This fragmentation is a key identifier for the presence of BZP.

For quantitative purposes, GC-MS methods have been developed and validated for the simultaneous determination of BZP and other related piperazine (B1678402) compounds in various biological matrices, including plasma and urine. scholars.directscholars.direct These methods often employ a selected ion monitoring (SIM) mode to enhance sensitivity and specificity. scholars.directresearchgate.net For instance, a validated GC-MS method for BZP in human plasma demonstrated a limit of detection (LOD) of 24.8 ng/mL and a limit of quantification (LOQ) of 82.7 ng/mL, with linearity observed in the range of LOQ to 1000 ng/mL. researchgate.net The selected ions for quantifying 1-benzylpiperazine (B3395278) after derivatization can include m/z 272, 91, 175, and 181. scholars.direct

Metabolite identification studies in rat and human urine have successfully utilized GC-MS to characterize the biotransformation of BZP. nih.gov These studies revealed that BZP undergoes hydroxylation on the aromatic ring and degradation of the piperazine moiety. nih.gov The systematic toxicological analysis using GC-MS after hydrolysis, extraction, and acetylation allows for the detection of both the parent compound and its metabolites. nih.gov

GC-MS Parameters for this compound Analysis

Parameter Value Reference
Column 5% phenyl/95% methyl silicone unodc.org
Injector Temperature 250°C unodc.orgikm.org.my
Carrier Gas Helium unodc.orgikm.org.my
Ionization Mode Electron Impact (EI), 70 eV unodc.orgikm.org.my

| Mass Spectrum (m/z) | 91 (base peak), 134, 56, 176, 65 | europa.eu |

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version, LC-MS/MS, are powerful tools for the analysis of this compound and its metabolites, especially in complex biological fluids like plasma and hair. nih.govphfscience.nz These methods offer high sensitivity and selectivity, often surpassing GC-MS for certain applications.

Validated LC-MS methods have been established for the simultaneous detection and quantification of BZP and its metabolites in human plasma. nih.gov One such method demonstrated linearity from 1 to 50 ng/mL with a lower limit of quantification (LLOQ) of 5 ng/mL. nih.gov This high sensitivity is crucial for pharmacokinetic studies. LC-MS/MS methods have also been developed for screening a wide range of designer drugs, including BZP, in serum and urine. core.ac.uk These multi-analyte methods are essential in clinical and forensic toxicology.

For hair analysis, a highly sensitive LC-MS/MS method was developed and validated for the quantification of BZP. phfscience.nznih.gov This method, capable of detecting BZP in a 20 mg hair sample, showed linearity over a range of 0.085 to 8.65 ng/mg. phfscience.nznih.gov Such methods are valuable for monitoring long-term drug exposure. In the analysis of piperazine derivatives, LC-MS can provide reliable results in a short analysis time, and when combined with other techniques like LC-DAD, it can offer both qualitative and quantitative confirmation. nih.gov

LC-MS/MS Parameters for this compound Analysis in Hair

Parameter Value Reference
Technique High-Performance Liquid Chromatography Triple Quadrupole Mass Spectrometry (LC-MS/MS) phfscience.nznih.gov
Linear Range 0.085 to 8.65 ng/mg phfscience.nznih.gov
Correlation Coefficient (r²) ≥ 0.99 phfscience.nznih.gov
Intra- and Inter-day Precision (CV) ≤ 10% nih.gov

| Extraction Efficiency | 78% and 91% at different concentrations | nih.gov |

Spectroscopic Characterization for Structural Elucidation and Purity Assessment

Spectroscopic techniques are fundamental for the definitive structural identification and purity verification of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of this compound. Both ¹H NMR and ¹³C NMR provide detailed information about the molecular framework.

The ¹H NMR spectrum of benzylpiperazine typically shows multiplets for the aromatic protons of the benzyl (B1604629) group and signals for the protons of the piperazine ring. rsc.orgnih.gov The chemical shifts and coupling constants provide insights into the connectivity of the atoms.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. rsc.orgnih.govchemicalbook.com The spectrum will show distinct signals for the aromatic carbons and the aliphatic carbons of the piperazine ring. The number and chemical shifts of these signals are characteristic of the benzylpiperazine structure.

¹H and ¹³C NMR Data for Benzylpiperazine Derivatives

Nucleus Chemical Shift (ppm) Multiplicity Reference
¹H NMR 7.39 and 6.95 m (aromatic) nih.gov
3.39 and 3.36 (piperazine) nih.gov
¹³C NMR Signals for CH₂ groups of piperazine ring nih.gov
Signals for CH groups of aromatic carbons nih.gov

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in this compound. The IR spectrum will exhibit characteristic absorption bands corresponding to the vibrations of specific bonds within the molecule. Key absorptions would include those for N-H stretching (for the secondary amine in the piperazine ring), C-H stretching (for both aromatic and aliphatic C-H bonds), and C=C stretching of the aromatic ring. acs.orgnist.gov

Characteristic IR Absorption Bands for Benzylpiperazine Derivatives

Functional Group Wavenumber (cm⁻¹) Reference
N-H Stretch ~3482 acs.org
C-H Stretch (aliphatic) ~2934, 2806 acs.org

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for determining the elemental composition and confirming the molecular formula of this compound. mdpi.com This technique can distinguish between compounds with the same nominal mass but different elemental compositions.

HRMS also plays a vital role in analyzing the fragmentation patterns of the molecule. researchgate.net The fragmentation of benzylpiperazine derivatives under electron impact ionization typically involves the cleavage of the bond between the benzyl group and the piperazine ring, leading to the characteristic tropylium (B1234903) ion at m/z 91. europa.eu Observing the main fragmentation pattern can help in identifying the class of piperazine derivatives; for instance, benzylpiperazine derivatives often exhibit a neutral loss of m/z 86. mdpi.com The detailed analysis of these fragments helps in the structural confirmation of the parent compound and its metabolites. researchgate.net

X-Ray Crystallography for Definitive Stereochemical Assignment and Ligand-Enzyme Binding Mode Elucidation

X-ray crystallography stands as the quintessential technique for the unambiguous determination of a molecule's three-dimensional structure at an atomic level. d-nb.infonih.gov This powerful analytical method provides definitive proof of absolute stereochemistry, which is crucial for chiral molecules like this compound, where biological activity is intrinsically linked to its spatial arrangement. nih.govsoton.ac.uk Furthermore, X-ray crystallography is indispensable for elucidating the precise binding modes of ligands within the active sites of biological targets such as enzymes, offering unparalleled insights into the intermolecular interactions that govern molecular recognition and biological function. easychair.orgnih.gov

In the context of piperazine-based compounds, X-ray crystallography has been instrumental in confirming the conformations and relative stereochemistry of various derivatives. For instance, studies on substituted piperazine-2,5-diones have utilized synchrotron X-ray crystallography to definitively establish the trans-relative stereochemistry and observe the gauche conformation of the benzyl moiety, which is crucial for understanding the molecule's lattice packing and intermolecular hydrogen bonding networks. csu.edu.au Similarly, structural analysis of other complex piperazine derivatives has confirmed the characteristic chair conformation of the piperazine ring, a fundamental aspect of its structure. scispace.comresearchgate.net

The most significant application of X-ray crystallography in the study of benzylpiperazine derivatives has been in the field of medicinal chemistry, particularly in the design of enzyme inhibitors. Research on inhibitors for human carbonic anhydrase (hCA) isoforms has extensively used the 2-benzylpiperazine (B1268327) scaffold. unime.itacs.org X-ray crystallographic studies have been pivotal in revealing how these inhibitors bind to the enzyme's active site. nih.govpdbj.org

A key example is the investigation of benzenesulfonamide (B165840) inhibitors incorporating the benzylpiperazine core targeting various hCA isoforms. rcsb.org High-resolution crystal structures of hCA-inhibitor complexes have provided a clear snapshot of the binding mechanism. These studies confirm that the sulfonamide group anchors to the catalytic zinc ion within the active site, a canonical interaction for this class of inhibitors. nih.govacs.org The benzylpiperazine moiety extends into the active site cavity, where it establishes critical hydrophobic and polar interactions with amino acid residues. nih.govacs.org

For example, the crystal structure of human carbonic anhydrase I (hCA I) in complex with an inhibitor containing the (S)-3-benzylpiperazine scaffold was determined at a resolution of 1.60 Å (PDB ID: 6EX1). rcsb.org This structure revealed in atomic detail how the inhibitor orients itself. While this specific structure features the (S)-enantiomer, the associated research often explores enantioselectivity, highlighting the importance of the chiral center in achieving potent and selective inhibition. rcsb.org The crystallographic data allows for a precise mapping of interactions, showing how the benzyl group and the piperazine ring engage with specific residues, thereby guiding the rational design of new, more effective, and isoform-selective inhibitors. pdbj.org The detailed structural information derived from these studies is crucial for understanding the structure-activity relationships (SAR) that differentiate the inhibitory profiles of the (R) and (S) enantiomers.

Detailed crystallographic data from such studies provide a foundational basis for computational modeling and further drug development efforts.

Table 1: Example Crystallographic Data for a Benzylpiperazine Derivative-Enzyme Complex

The following table presents crystallographic data for the human carbonic anhydrase I (hCA I) in complex with 4-[(3S)-3-benzyl-4-(4-sulfamoylbenzoyl)piperazine-1-carbonyl]benzene-1-sulfonamide, which contains the benzylpiperazine core.

ParameterValue
PDB ID6EX1 rcsb.org
MethodX-RAY DIFFRACTION rcsb.org
Resolution1.60 Å rcsb.org
Space GroupP 1 21 1
R-Value Work0.214 rcsb.org
R-Value Free0.244 rcsb.org
Ligand4-[(3S)-3-benzyl-4-(4-sulfamoylbenzoyl)piperazine-1-carbonyl]benzene-1-sulfonamide
EnzymeHuman Carbonic Anhydrase I (hCA I) rcsb.org

Future Research Directions and Unexplored Avenues for R 2 Benzylpiperazine

Development of Industrially Scalable and Sustainable Enantioselective Synthesis Protocols

The production of enantiomerically pure (R)-2-Benzylpiperazine is a critical bottleneck for its further development. Most of the existing synthetic routes are suitable for laboratory-scale synthesis but often lack the efficiency, cost-effectiveness, and sustainability required for industrial production. Future research in this domain should focus on the development of robust and scalable enantioselective synthesis protocols. A key area of investigation is the use of asymmetric catalysis, which can offer a more direct and atom-economical approach to establishing the chiral center.

Promising strategies for future investigation include:

Asymmetric Hydrogenation: The catalytic asymmetric hydrogenation of a suitable prochiral precursor, such as a 2-benzyl-1,4-dihydropyrazine, could provide a direct route to the desired enantiomer. Research should focus on the development of novel chiral catalysts, likely based on transition metals like rhodium or iridium, with tailored ligands to achieve high enantioselectivity.

Enzymatic Resolutions: Biocatalysis presents a green and highly selective alternative. The use of lipases or other hydrolases for the kinetic resolution of a racemic mixture of 2-benzylpiperazine (B1268327) or its derivatives could be a viable strategy. Future work should involve screening for robust enzymes that can function efficiently on an industrial scale and the optimization of reaction conditions.

Chiral Pool Synthesis: Utilizing readily available chiral starting materials to construct the piperazine (B1678402) ring is another avenue. This might involve the use of chiral amino acids or their derivatives as building blocks. The challenge lies in developing a synthetic sequence that is both high-yielding and avoids racemization at the chiral center.

Synthesis StrategyPotential AdvantagesKey Research Challenges
Asymmetric CatalysisHigh efficiency, atom economy, directness.Catalyst cost and stability, optimization of reaction conditions for high enantiomeric excess.
Enzymatic ResolutionHigh selectivity, mild reaction conditions, sustainability.Enzyme stability and cost, separation of the unreacted enantiomer.
Chiral Pool SynthesisAccess to enantiopure starting materials.Length of synthetic sequence, potential for racemization.

Comprehensive Investigation into Long-Term Pharmacological Effects and Potential Neuroadaptations

The acute pharmacological effects of benzylpiperazine compounds have been documented, but a significant gap exists in our understanding of the long-term consequences of their administration, particularly for the individual enantiomers. Chronic exposure to a psychoactive substance can lead to neuroadaptations, including changes in receptor density, signaling pathways, and gene expression. A thorough investigation into these long-term effects is crucial for assessing the therapeutic potential and safety profile of this compound.

Future research should employ a range of preclinical models to explore:

Receptor Regulation: Studies should examine the effects of chronic this compound administration on the expression and sensitivity of its primary targets, such as dopamine (B1211576), serotonin (B10506), and norepinephrine (B1679862) transporters and receptors.

Neurotransmitter Dynamics: Long-term changes in the synthesis, release, and metabolism of monoamine neurotransmitters in key brain regions should be quantified.

Behavioral Sensitization or Tolerance: It is essential to determine whether repeated exposure to this compound leads to a sensitization or tolerance to its behavioral effects, which can have significant therapeutic implications.

Targeted Drug Design for Underexplored Receptor Systems and Biological Targets

While the primary actions of benzylpiperazine derivatives are often associated with the monoamine systems, the vastness of the human receptome suggests that there may be unexplored biological targets for this compound. Future drug design efforts should focus on systematically screening this compound against a broad panel of receptors, ion channels, and enzymes. Furthermore, the this compound scaffold can serve as a starting point for the design of novel ligands with tailored selectivity for underexplored targets.

Key areas for exploration include:

Trace Amine-Associated Receptors (TAARs): These receptors are known to be involved in neuromodulation and are responsive to various psychoactive compounds. Investigating the interaction of this compound with TAARs could reveal novel mechanisms of action.

Sigma Receptors: The sigma-1 and sigma-2 receptors are implicated in a variety of neurological and psychiatric disorders. The piperazine moiety is a common feature in many high-affinity sigma receptor ligands, making this a promising area for investigation.

Orphan G-Protein Coupled Receptors (GPCRs): A large number of GPCRs have no known endogenous ligand or function. High-throughput screening of this compound against these orphan receptors could uncover entirely new therapeutic possibilities.

Exploration of Novel Therapeutic Indications Beyond Current Applications

The current understanding of benzylpiperazine pharmacology has largely confined its potential applications to neuropsychiatric disorders. However, the underlying mechanisms of action, such as the modulation of monoaminergic systems, are relevant to a broader range of pathologies. Future research should proactively explore novel therapeutic indications for this compound and its derivatives.

Potential new therapeutic areas include:

Neurodegenerative Diseases: The role of dopamine and other monoamines in conditions like Parkinson's disease suggests that compounds like this compound could have therapeutic potential, perhaps as an adjunct therapy.

Cognitive Enhancement: The modulation of catecholamine signaling is a well-established strategy for improving cognitive functions such as attention and executive function. The pro-cognitive effects of this compound warrant further investigation.

Metabolic Disorders: There is growing evidence for the involvement of central monoaminergic systems in the regulation of appetite and metabolism. The potential of this compound to modulate these pathways could be explored for the treatment of obesity or related disorders.

Integration of Artificial Intelligence and Machine Learning in Predictive Drug Discovery for Benzylpiperazine Derivatives

The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery. These computational tools can analyze vast datasets to identify patterns and make predictions that are beyond the reach of traditional methods. The application of AI and ML to the study of this compound and its analogues could significantly accelerate the discovery of new drug candidates.

Future research should leverage AI and ML for:

Predictive Modeling: Developing quantitative structure-activity relationship (QSAR) models to predict the biological activity of novel benzylpiperazine derivatives based on their chemical structure.

Virtual Screening: Using machine learning algorithms to screen large virtual libraries of compounds to identify those with a high probability of interacting with a specific biological target.

De Novo Drug Design: Employing generative models to design entirely new molecules based on the this compound scaffold with optimized properties for a desired therapeutic effect.

AI/ML ApplicationObjectivePotential Impact
Predictive Modeling (QSAR)To predict the biological activity of new derivatives.Faster identification of potent compounds and reduced need for extensive initial screening.
Virtual ScreeningTo identify promising candidates from large compound libraries.Increased efficiency and cost-effectiveness of the initial stages of drug discovery.
De Novo Drug DesignTo generate novel molecules with desired properties.Innovation of new chemical entities with improved efficacy and selectivity.

Mechanistic Studies on Specific Enantiomeric Actions and Their Therapeutic Implications

A fundamental principle of pharmacology is that the three-dimensional structure of a drug molecule dictates its interaction with its biological target. For chiral compounds like 2-benzylpiperazine, the two enantiomers, (R) and (S), can have different affinities, efficacies, and even different primary targets. A deep understanding of the specific actions of the (R)-enantiomer is crucial for its rational development as a therapeutic agent.

Future mechanistic studies should focus on:

Stereospecific Binding: Utilizing techniques such as X-ray crystallography or cryo-electron microscopy to determine the precise binding mode of this compound at its receptor targets. This can provide insights into the molecular basis of its selectivity and potency.

Functional Selectivity: Investigating whether this compound acts as a biased agonist, meaning it preferentially activates certain downstream signaling pathways over others at a given receptor. This concept of functional selectivity is at the forefront of modern pharmacology and can lead to the development of drugs with more specific effects.

Comparative Enantiomer Studies: Directly comparing the in vitro and in vivo effects of this compound with its (S)-counterpart is essential to delineate the unique pharmacological profile of the (R)-enantiomer and to justify its development as a single-enantiomer drug.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.